molecular formula C14H12N2O5S B2980502 (Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate CAS No. 429650-55-5

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate

Cat. No. B2980502
CAS RN: 429650-55-5
M. Wt: 320.32
InChI Key: VTEHFZOFGYYPSP-YFHOEESVSA-N
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Description

“(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” is a derivative of 2,4-dioxothiazolidin-5-ylidene . It is part of a class of compounds that have been studied for their potential in various biological applications .


Synthesis Analysis

The synthesis of 2,4-dioxothiazolidin-5-ylidene derivatives, which includes “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate”, has been investigated in several studies . One effective method involves the reaction of thiourea with maleic anhydride in hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives has been analyzed in relation to their biological activity . The efficacy of 15-PGDH inhibition increased for the substituents in the derivatives in a specific order .


Chemical Reactions Analysis

The chemical reactions involving “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives have been studied, particularly in relation to their ability to inhibit 15-PGDH and increase PGE 2 levels .

Scientific Research Applications

Inhibitor for 15-hydroxyprostaglandin Dehydrogenase

The compound is related to 2,4-dioxothiazolidin-5-ylidene derivatives, which have been studied for their inhibitory activity against 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the degradation of prostaglandins, which are involved in various physiological processes, including inflammation and wound healing .

Enhancer for Prostaglandin E2 Release

These compounds can increase the intracellular concentration of Prostaglandin E2 (PGE2), a bioactive lipid that plays key roles in various biological processes, including vasodilation, fever induction, and pain perception .

Wound Healing Agent

The compounds have shown promising results in wound healing. They can cause faster cell regeneration than the negative control after 24 hours of culture . This could be particularly useful in the therapeutic management of diseases requiring elevated PGE2 levels .

Antimicrobial Agent

2,4-dioxothiazolidine-5-acetic acid amides, which are structurally related to the compound , have demonstrated antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents .

Antioxidant Properties

Some 2,4-dioxothiazolidin-5-ylidene derivatives have shown significant antioxidant properties . For instance, one compound was found to have a radical scavenging ability of 88.9%, comparable to that of ascorbic acid .

Potential Applications in Drug Development

Given their biological activities, these compounds could be employed in the development of new therapeutic agents. Their inhibitory activity against 15-PGDH, ability to increase PGE2 levels, wound healing effect, antimicrobial activity, and antioxidant properties all suggest potential applications in drug development .

Mechanism of Action

The mechanism of action of “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives involves the inhibition of 15-PGDH and the increase of PGE 2 levels . This leads to faster cell regeneration and wound healing .

Future Directions

The future directions for the study of “(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate” and its derivatives could involve further exploration of their potential in therapeutic management of diseases requiring elevated PGE 2 levels . More research is needed to fully understand their potential applications and safety profile.

properties

IUPAC Name

ethyl 4-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-2-21-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(20)22-10/h3-7H,2H2,1H3,(H,15,17)(H,16,18,20)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEHFZOFGYYPSP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)benzoate

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